七(2,3-二-O-甲基-6-O-磺基)-β-环糊精七钠盐

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

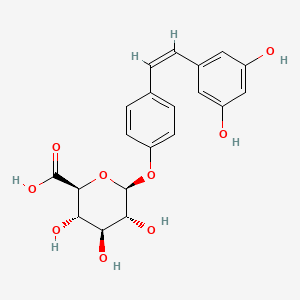

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is a product offered by several scientific research companies . It is used as a reference material that meets strict industry standards .

Synthesis Analysis

The synthesis of a similar compound, heptakis (2‐O‐methyl‐3‐O‐acetyl‐6‐O‐sulfo)‐cyclomaltoheptaose, a single‐isomer, sulfated β‐cyclodextrin carrying nonidentical substitutents at all the C2, C3, and C6 positions, has been reported . The synthesis process involved the use of capillary electrophoretic separation of enantiomers in acidic aqueous and methanolic background electrolytes .Molecular Structure Analysis

While specific molecular structure analysis of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is not available in the search results, a related compound, hexakis(2,3-di-O-methyl-6-O-sulfo)-alpha-cyclodextrin (HxDMS), has been studied . HxDMS was found to complex differently with many of the analytes tested than either its larger-ring analogs, heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-CD (HDMS) and octakis(2,3-di-O-methyl-6-O-sulfo)-gamma-CD (ODMS) or its same-ring .Chemical Reactions Analysis

The enantiomeric separation of a series of basic pharmaceuticals (β-blockers, local anesthetics, sympathomimetics) has been investigated in nonaqueous capillary electrophoresis (NACE) systems using heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin .科学研究应用

Application in Enantiomeric Separation

- Summary of the Application : Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is used in the enantiomeric separation of basic pharmaceuticals . This includes beta-blockers, local anesthetics, and sympathomimetics .

- Methods of Application or Experimental Procedures : The compound is used in nonaqueous capillary electrophoresis (NACE) systems . Parameters that affect the chiral resolution, such as the type and concentration of cyclodextrin, temperature, and the addition of an organic modifier, are investigated . The enantiomeric discrimination of the solutes is influenced by the structural shape of the solute molecules, separation temperature, and type of cyclodextrin .

- Results or Outcomes : The results show that the enantiomeric discrimination of the solutes is influenced by the structural shape of the solute molecules, separation temperature, and type of cyclodextrin . It was found that alpha-cyclodextrin was the best enantioselector for resolution of prilocaine and ketamine, while the enantiomers of mepivacaine, ropivacaine, and bupivacaine were resolved with beta-cyclodextrin and/or modified beta-cyclodextrins .

Application in Aqueous Organometallic Catalysis

- Summary of the Application : Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is used as a supramolecular carrier in aqueous organometallic catalysis .

- Methods of Application or Experimental Procedures : The compound is used to create a stable environment for organometallic catalysts in aqueous solutions . This allows for the catalysts to perform reactions in water that they would normally only do in organic solvents .

- Results or Outcomes : The use of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt as a carrier allows for more environmentally friendly catalysis processes, as it reduces the need for harmful organic solvents .

Application in Drug Delivery

- Summary of the Application : Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt is used in the formulation of drug delivery systems .

- Methods of Application or Experimental Procedures : The compound is used to increase the solubility and stability of drugs . It forms inclusion complexes with drugs, which can improve their pharmacokinetic properties .

- Results or Outcomes : The use of Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt in drug delivery systems can improve the efficacy and safety of drugs .

属性

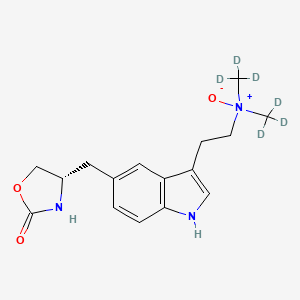

IUPAC Name |

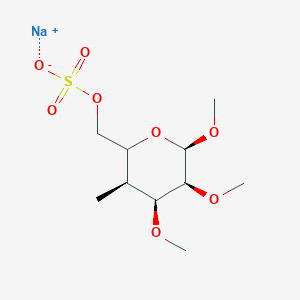

sodium;[(3S,4S,5S,6R)-4,5,6-trimethoxy-3-methyloxan-2-yl]methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O8S.Na/c1-6-7(5-17-19(11,12)13)18-10(16-4)9(15-3)8(6)14-2;/h6-10H,5H2,1-4H3,(H,11,12,13);/q;+1/p-1/t6-,7?,8-,9-,10+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZSLFVBNIXFPD-VBFVCBLUSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C(C1OC)OC)OC)COS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@@H](OC1COS(=O)(=O)[O-])OC)OC)OC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NaO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptakis(2,3-di-O-methyl-6-O-sulfo)-beta-cyclodextrin Heptasodium Salt | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol

109428-30-0

4,6-O-Benzylidene-D-glucopyranose

97232-16-1

3(R,S)-Hydroxy Desogestrel

869627-85-0

cis-Resveratrol 4'-O-glucuronide

387372-26-1

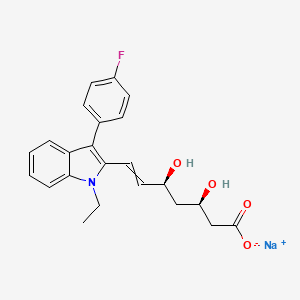

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)

![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)